molecular formula C8H10O B121325 2,6-Dimethylphenol-3,4,5-d3,OD CAS No. 285132-85-6

2,6-Dimethylphenol-3,4,5-d3,OD

Cat. No. B121325
M. Wt: 126.19 g/mol
InChI Key: NXXYKOUNUYWIHA-NKWHLQRWSA-N
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Description

“2,6-Dimethylphenol-3,4,5-d3,OD” is a chemical compound with the empirical formula C8D4H6O . It is also known by the synonym "2,6-Xylenol" .


Molecular Structure Analysis

The molecular structure of “2,6-Dimethylphenol-3,4,5-d3,OD” consists of a phenol group (a benzene ring with a hydroxyl group) with two methyl groups at the 2nd and 6th positions and three deuterium atoms at the 3rd, 4th, and 5th positions . The molecular weight of this compound is 126.19 .


Physical And Chemical Properties Analysis

“2,6-Dimethylphenol-3,4,5-d3,OD” is a solid substance . It has a boiling point of 203 °C and a melting point of 43-45 °C . The mass shift of this compound is M+4 .

Safety And Hazards

This compound is classified as toxic . It can cause severe skin burns and eye damage, and it is toxic if swallowed or in contact with skin . It should be stored at room temperature and is stable if stored under recommended conditions .

properties

IUPAC Name

1,2,3-trideuterio-5-deuteriooxy-4,6-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3/i3D,4D,5D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXYKOUNUYWIHA-NKWHLQRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C)O[2H])C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylphenol-3,4,5-d3,OD

Synthesis routes and methods I

Procedure details

o-Cresol, methanol and water in a ratio of 1:2.5:2.5 were reacted in the same way as described in Example 1. The catalyst contained iron oxide, vanadium oxide, titanium oxide and calcium oxide in a molar ratio of 100:22:2:1.5. After working up, 2.6-xylenol was obtained with a selectivity of 98%.
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Synthesis routes and methods II

Procedure details

A mixture of o-cresol and phenol, dimethyl ether and water in a molar ratio of 1:2:2.6 were reacted as described in Example 1. The catalyst contained iron oxide, vanadium oxide, silicon oxide and barium oxide in a molar ratio of 100:2:10:0.1. After working up, 2.6-xylenol was obtained with a selectivity of 99%.
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Synthesis routes and methods III

Procedure details

500 ml of catalyst were introduced into a fluidized-bed reactor having a capacity of 0.7 liter. The catalyst contained 0.25% by weight of platinum on a magnesium aluminum spinel carrier and had a particle size of from 0.2 to 0.6 mm and a BET specific surface area of 125 m2 /g. The temperature of the reactor was brought to 275° C., and the mixture which was preheated to this temperature and consisted of 200 liters/hour of nitrogen and 20 liters/hour of hydrogen was passed in. 60 g/hour of gaseous 2,6-dimethylcyclohexanol were passed continuously through the fluidized catalyst bed produced in this manner. The reaction product was obtained by cooling the exit gases, and was distilled. 100 g of 2,6-dimethylcyclohexanol were converted to 90.5 g (yield: 95% of theory) of 2,6-dimethylphenol.
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Synthesis routes and methods IV

Procedure details

Using a procedure similar to that described in Example 2, 100 g/hour of a mixture consisting of 50% by weight of 2,6-dimethylcyclohexanol and 50% by weight of 2,6-dimethylcyclohexanone were converted, at 250° C. and under otherwise identical conditions, over the catalyst described in the stated example. This procedure gave 2,6-dimethylphenol in a yield of 97% of theory.
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Synthesis routes and methods V

Procedure details

3,4-dimethylphenol; 3,5-dimethylphenol;
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